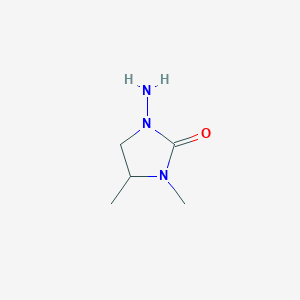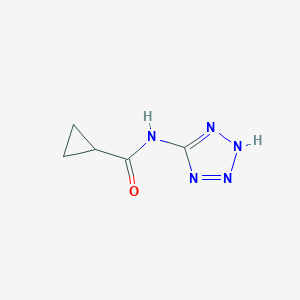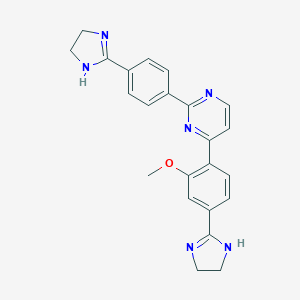
1-Amino-3,4-dimethylimidazolidin-2-one
Vue d'ensemble
Description
1-Amino-3,4-dimethylimidazolidin-2-one (ADI) is a heterocyclic organic compound that has been synthesized and studied for its potential applications in scientific research. ADI has a unique chemical structure that makes it a promising candidate for use in various fields, including biochemistry, pharmacology, and materials science.
Applications De Recherche Scientifique
1-Amino-3,4-dimethylimidazolidin-2-one has been studied for its potential applications in various fields of scientific research. In biochemistry, 1-Amino-3,4-dimethylimidazolidin-2-one has been used as a precursor for the synthesis of peptides and proteins. It has also been used as a reagent for the determination of amino acids and other compounds. In pharmacology, 1-Amino-3,4-dimethylimidazolidin-2-one has been investigated for its potential as a drug candidate due to its ability to act as a prodrug and release active compounds in vivo. In materials science, 1-Amino-3,4-dimethylimidazolidin-2-one has been used as a building block for the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Amino-3,4-dimethylimidazolidin-2-one is not fully understood, but it is believed to involve the formation of a reactive intermediate that can undergo various chemical reactions. This intermediate can react with nucleophiles, such as amines or thiols, to form adducts. The intermediate can also undergo oxidation or reduction reactions to form different compounds.
Effets Biochimiques Et Physiologiques
1-Amino-3,4-dimethylimidazolidin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-Amino-3,4-dimethylimidazolidin-2-one can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 1-Amino-3,4-dimethylimidazolidin-2-one has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have demonstrated that 1-Amino-3,4-dimethylimidazolidin-2-one can improve cognitive function and reduce oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Amino-3,4-dimethylimidazolidin-2-one in lab experiments is its unique chemical structure, which allows for the synthesis of novel compounds with unique properties. 1-Amino-3,4-dimethylimidazolidin-2-one is also relatively stable and easy to handle, making it a convenient reagent for various reactions. However, one limitation of using 1-Amino-3,4-dimethylimidazolidin-2-one is its potential toxicity, as it can form reactive intermediates that can cause cellular damage. Careful handling and proper safety measures should be taken when working with 1-Amino-3,4-dimethylimidazolidin-2-one.
Orientations Futures
There are several future directions for research on 1-Amino-3,4-dimethylimidazolidin-2-one. One area of interest is the development of new synthetic methods for 1-Amino-3,4-dimethylimidazolidin-2-one and its derivatives. Another area of interest is the investigation of the mechanism of action of 1-Amino-3,4-dimethylimidazolidin-2-one and its potential as a therapeutic agent. Additionally, the use of 1-Amino-3,4-dimethylimidazolidin-2-one in materials science and nanotechnology is an area of growing interest, with potential applications in sensors, catalysis, and drug delivery systems.
Propriétés
Numéro CAS |
170500-50-2 |
|---|---|
Nom du produit |
1-Amino-3,4-dimethylimidazolidin-2-one |
Formule moléculaire |
C5H11N3O |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
1-amino-3,4-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C5H11N3O/c1-4-3-8(6)5(9)7(4)2/h4H,3,6H2,1-2H3 |
Clé InChI |
FRFGSXBQYIOXQT-UHFFFAOYSA-N |
SMILES |
CC1CN(C(=O)N1C)N |
SMILES canonique |
CC1CN(C(=O)N1C)N |
Synonymes |
2-Imidazolidinone,1-amino-3,4-dimethyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)


